N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
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Overview
Description
N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a synthetic organic compound with a complex structure. It features a 7-hydroxy-3,4-dihydro-1H-isoquinoline core, which is a bicyclic structure, and a carboxamide group attached to the 2-position. The compound also includes a 2,2-dimethylpropyl group, which adds steric bulk and influences its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Hydroxylation: Introduction of the hydroxyl group at the 7-position can be done using selective hydroxylation reactions, often involving transition metal catalysts.
Carboxamide Formation: The carboxamide group is introduced by reacting the isoquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxamide group.
Major Products
Oxidation: Formation of 7-oxo-3,4-dihydro-1H-isoquinoline-2-carboxamide.
Reduction: Formation of N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- 2,2-dimethylpropane (neopentane)
- Cycloalkanes with similar structural features
Uniqueness
N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the 7-hydroxy group and the 2,2-dimethylpropyl group imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)10-16-14(19)17-7-6-11-4-5-13(18)8-12(11)9-17/h4-5,8,18H,6-7,9-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXSVDIJEPPFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)N1CCC2=C(C1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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